

Application Note: Preparation and Screening of Azepane-Based Kinase Inhibitor Libraries

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Compound of Interest

Compound Name: 1-(Piperidin-2-ylmethyl)azepane

CAS No.: 881040-50-2

Cat. No.: B2443459

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Abstract & Strategic Rationale

The exploration of chemical space in kinase drug discovery has traditionally relied on 5- and 6-membered rings (pyrrolidines, piperidines). However, the azepane (homopiperidine) scaffold represents a "privileged structure" that offers unique conformational flexibility, allowing access to novel binding pockets within the ATP-binding site of kinases (e.g., PKA, PKB/Akt, ROCK).

This Application Note provides a comprehensive guide for the design, synthesis, and screening of azepane-based small molecule libraries. We focus on a robust synthetic route utilizing the Schmidt Ring Expansion to generate core scaffolds, followed by diversity-oriented functionalization. Finally, we detail the validation of these libraries using the ADP-Glo™ Kinase Assay platform.

Library Design Strategy: The Azepane Advantage

Kinase inhibitors typically consist of a "hinge binder" (heterocycle) and a "solvent-exposed" tail. The azepane ring serves as a versatile linker or core scaffold that can orient substituents in vectors inaccessible to piperidines.

Key Design Principles

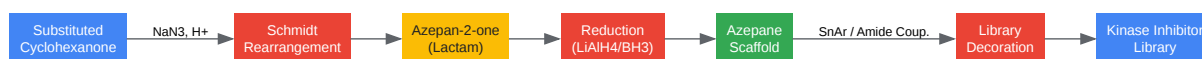
- Conformational Sampling: Unlike the rigid chair conformation of piperidine, azepanes exist in flexible twist-chair/twist-boat conformations. This allows the inhibitor to "mold" into the induced-fit pockets of kinases like Akt or PKA [1].
- Substitution Vectors:
 - C3-Substitution: Critical for mimicking the ribose moiety of ATP (seen in Balanol analogs) [2].
 - C4-Substitution: Often used to project hydrophobic groups into the back pocket (Gatekeeper region).
 - N-Functionalization: The primary vector for attaching hinge-binding motifs (e.g., pyrimidines, quinazolines).

Experimental Protocol: Chemical Synthesis

Workflow Overview

The most scalable route to substituted azepanes is the Schmidt Reaction, converting substituted cyclohexanones into caprolactams (azepan-2-ones), followed by reduction.

Diagram 1: Synthetic Pathway (Schmidt Route)



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Caption: Synthetic workflow for generating azepane libraries via Schmidt ring expansion and subsequent functionalization.

Detailed Protocol A: Schmidt Ring Expansion (Scaffold Generation)

Safety Warning: Sodium azide (NaN_3) is highly toxic and can form explosive hydrazoic acid (HN_3) in the presence of strong acids. Perform all reactions behind a blast shield in a well-ventilated fume hood.

Reagents:

- Substituted Cyclohexanone (1.0 equiv)
- Sodium Azide (NaN_3) (1.5 equiv)
- Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA)
- Dichloromethane (DCM)

Procedure:

- Dissolution: Dissolve the ketone (e.g., 4-tert-butylcyclohexanone) in DCM (0.5 M) and cool to 0°C .
- Acid Addition: Slowly add MsOH (5.0 equiv) dropwise. Maintain temperature $<5^\circ\text{C}$.
- Azide Addition: Add NaN_3 portion-wise over 30 minutes. Caution: Gas evolution (N_2) will occur.
- Rearrangement: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. The migration of the carbon atom is generally governed by electronic factors (migrating the more substituted carbon) [3].
- Quench: Pour the reaction mixture onto crushed ice/water. Neutralize with NaOH (aq) to pH 10.
- Extraction: Extract with DCM (3x), dry over MgSO_4 , and concentrate.
- Purification: Flash chromatography (EtOAc/Hexane) to isolate the lactam.

Detailed Protocol B: Library Decoration (N-Arylation)

To create a kinase-focused library, the azepane nitrogen is typically coupled to a heteroaromatic hinge binder (e.g., 4-chloropyrimidine).

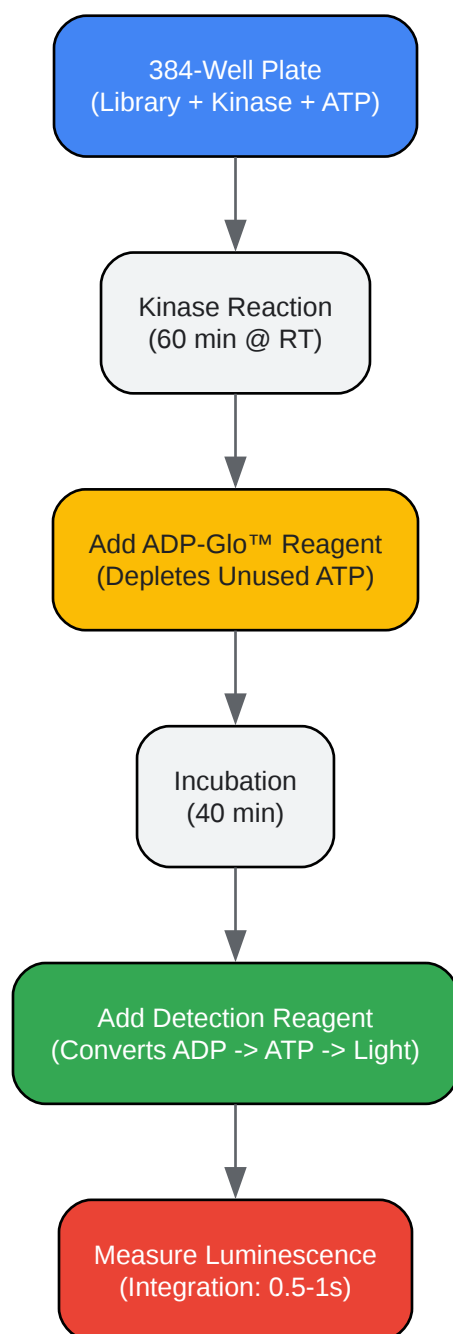
Procedure:

- Mix: Combine Azepane scaffold (1.0 equiv), Heteroaryl chloride (1.1 equiv), and DIPEA (3.0 equiv) in DMF or NMP.
- Heat: Stir at 80–100°C for 4–12 hours (S_NAr mechanism).
- Workup: Dilute with water, extract with EtOAc.
- QC: Verify purity >95% via LC-MS before screening.

Experimental Protocol: Kinase Screening (ADP-Glo™)[1][2]

We utilize the ADP-Glo™ Kinase Assay (Promega).[1][2] This is a homogeneous, luminescent assay that measures ADP formation, a universal product of kinase activity.[3] It is less prone to interference from fluorescent library compounds than FRET-based assays [4].

Diagram 2: Screening Workflow



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Caption: Step-by-step workflow for the ADP-Glo kinase assay. Signal is proportional to kinase activity.[1]

Assay Setup (384-Well Format)

Materials:

- Kinase Enzyme (e.g., AKT1, PKA)
- Substrate (Peptide or Protein)
- Ultra-Pure ATP (10 μ M - 100 μ M depending on K_m)
- ADP-Glo™ Reagent & Detection Buffer[4]

Protocol:

- Compound Transfer: Acoustic dispense 50 nL of library compounds (in DMSO) into the assay plate.
- Enzyme Addition: Add 2 μ L of Kinase Buffer containing the enzyme. Incubate 10 min.
- Start Reaction: Add 2 μ L of ATP/Substrate mix.[1]
 - Final Volume: 4 μ L (plus compound).
 - Controls: High Control (Enzyme + Substrate + DMSO), Low Control (No Enzyme).
- Incubation: Seal plate and incubate at RT for 60 minutes.
- ADP-Glo Addition: Add 4 μ L of ADP-Glo™ Reagent. Incubate 40 min to deplete remaining ATP.[2][4]
- Detection: Add 8 μ L of Kinase Detection Reagent. Incubate 30 min.
- Read: Measure luminescence on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to Percent Inhibition (PIN):

Expected Results Table

Compound Class	R-Group (C3/C4)	Hinge Binder (N1)	Expected IC50 (nM)	Interpretation
Class A	Unsubstituted	Pyrimidine	> 5,000	Weak binding; scaffold too flexible.
Class B	C3-Phenyl (S-isomer)	Pyrimidine	50 - 200	Hit. C3 substituent mimics ATP ribose interactions.
Class C	C4-Hydroxyl	Quinazoline	10 - 50	Lead. H-bond donor picks up specific residues (e.g., Glu).
Class D	C4-Methyl	Pyridine	> 1,000	Steric clash in solvent channel.

Troubleshooting

- High Background: Incomplete ATP depletion. Ensure ADP-Glo reagent is fresh and incubation times are strictly followed.
- False Positives: Luciferase inhibitors. Cross-reference hits with an orthogonal assay (e.g., mobility shift assay).

References

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